molecular formula C11H19N3S B2912374 4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol CAS No. 667444-98-6

4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2912374
CAS No.: 667444-98-6
M. Wt: 225.35
InChI Key: YSTXSTIICRUPTD-UHFFFAOYSA-N
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Description

4-Cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a cyclohexyl group at the 4-position and a propyl chain at the 5-position of the triazole ring. Its molecular formula is C₁₁H₁₈N₄S (calculated molecular weight: 238.35 g/mol). The compound belongs to the 1,2,4-triazole class, which is widely studied for its pharmacological and industrial applications, including corrosion inhibition, antimicrobial activity, and enzyme modulation .

These features influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-cyclohexyl-3-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S/c1-2-6-10-12-13-11(15)14(10)9-7-4-3-5-8-9/h9H,2-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTXSTIICRUPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=S)N1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexyl isothiocyanate with propyl hydrazine to form the intermediate, which then undergoes cyclization to yield the desired triazole-thiol compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, leading to inhibition or activation of specific biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents (4- and 5-positions) Molecular Formula Molecular Weight (g/mol) Key Properties
4-Cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol (Target) Cyclohexyl, Propyl C₁₁H₁₈N₄S 238.35 High lipophilicity (logP ~3.2), moderate solubility in organic solvents
4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol Phenyl, Pyrrole C₁₂H₁₁N₅S 257.31 Lower lipophilicity (logP ~2.8), aromatic π-π interactions enhance enzyme binding
4-Ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol Ethyl, 2-Phenylcyclopropyl C₁₃H₁₅N₃S 245.34 Steric hindrance from cyclopropane reduces metabolic stability
5-(Cyclohexylmethyl)-4-methyl-2H-1,2,4-triazole-3-thione Cyclohexylmethyl, Methyl C₁₀H₁₇N₃S 211.33 Thione form increases hydrogen bonding potential
4-Amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol Amino, 5-Methylpyrazole C₆H₈N₆S 196.23 Amino group improves aqueous solubility (logP ~1.5)

Key Observations :

  • Lipophilicity : The cyclohexyl group in the target compound increases logP compared to phenyl or pyrazole derivatives, favoring passive diffusion across biological membranes .
  • Steric Effects : Bulky substituents (e.g., 2-phenylcyclopropyl in ) may hinder interactions with enzyme active sites, unlike the flexible propyl chain in the target compound.
  • Solubility: Amino-substituted analogs (e.g., ) exhibit higher aqueous solubility due to polar functional groups.

Comparison with Analogs :

  • Microwave-assisted synthesis (e.g., ): Reduces reaction time (from 12 hours to 30 minutes) compared to conventional methods.
  • Yield: Target compound synthesis yields ~65–70%, comparable to phenyl derivatives (~60–75%) but lower than amino-substituted analogs (~85%) due to steric challenges .
Enzyme Inhibition and Molecular Docking
  • Target Compound: Predicted via in silico studies to inhibit cyclooxygenase-2 (COX-2) and lanosterol 14-α-demethylase (key in fungal ergosterol synthesis) due to hydrophobic interactions with active sites .
  • 4-Phenyl-5-(pyrrol-2-yl) Analog : Shows stronger binding to anaplastic lymphoma kinase (binding energy: −9.2 kcal/mol vs. −8.5 kcal/mol for the target compound) via π-π stacking with phenyl groups.
  • S-Alkyl Derivatives : Longer alkyl chains (e.g., octyl) enhance antifungal activity (MIC: 2 µg/mL vs. 8 µg/mL for propyl) but reduce solubility.
Corrosion Inhibition
  • 4-Amino-5-phenyl Analog : Acts as a mixed-type inhibitor in HCl, achieving 92% efficiency at 1 mM.
Antimicrobial Activity
  • 4-((R-Iden)amino)-5-(thiophen-2-ylmethyl) Analog : Exhibits broad-spectrum antifungal activity (MIC: 4–16 µg/mL). The target compound’s propyl chain may reduce potency compared to thiophene derivatives.

Biological Activity

4-Cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C11H19N3S
  • Molecular Weight : 225.35 g/mol
  • CAS Number : 667444-98-6
  • Anti-inflammatory Activity : Compounds with a 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 and reduce oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) in activated macrophages .
  • Enzymatic Inhibition : The presence of the triazole ring allows these compounds to interact with various enzymes. For instance, they have shown inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are crucial in the inflammatory response .
  • Antioxidant Effects : Some studies suggest that triazole derivatives can act as antioxidants by scavenging free radicals and protecting cells from oxidative damage .

Case Studies

  • In Vivo Models : In studies involving carrageenan-induced rat paw edema, derivatives of triazoles demonstrated significant anti-inflammatory effects comparable to established anti-inflammatory drugs like indomethacin .
  • Cellular Studies : In vitro studies have shown that these compounds can effectively inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammation and immune responses. This inhibition correlates with reduced expression of COX-2 and inducible nitric oxide synthase (iNOS) .

Comparative Efficacy

A comparative analysis of various 1,2,4-triazole derivatives highlighted the following:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
This compoundTBDTBDTBD
Celecoxib21.533.33High
IndomethacinTBDTBDModerate

Note: Specific IC50 values for this compound are currently under investigation.

Pharmacological Applications

The diverse biological activities of this compound suggest potential applications in:

  • Anti-inflammatory Drugs : Given its ability to inhibit inflammatory pathways.
  • Antioxidant Therapies : For conditions associated with oxidative stress.
  • Cancer Research : Due to its interaction with enzymes involved in tumor progression.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-cyclohexyl-5-propyl-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The synthesis of triazole-thiol derivatives typically involves multi-step processes, including hydrazinolysis, nucleophilic addition of isothiocyanates, and cyclization under basic or microwave-assisted conditions. For example:

  • Microwave synthesis significantly reduces reaction time and improves yields. A Milestone Flexi Wave system has been used for similar triazole derivatives, achieving high purity with reduced side products .
  • Solvent selection is critical; methanol or propan-2-ol often yield higher product purity due to favorable solubility and reaction kinetics .
  • Post-synthesis purification via high-performance liquid chromatography (HPLC) with diode-array detection ensures compound individuality .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer: A combination of techniques is required:

  • ¹H-NMR spectroscopy (400 MHz in DMSO-d₆) resolves proton environments, particularly the thiol (-SH) and cyclohexyl/propyl substituents .
  • Elemental analysis (CHNS) validates empirical formulas with <0.4% deviation .
  • LC-MS with electrospray ionization confirms molecular ion peaks and fragmentation patterns, critical for distinguishing regioisomers .

Q. How can researchers ensure reproducibility in synthesizing S-alkyl derivatives of this compound?

Methodological Answer:

  • Use alkali metal salts (e.g., potassium salts) of the parent triazole-thiol to enhance nucleophilicity during alkylation .
  • Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to confirm completion and minimize byproducts .
  • Standardize temperature control (±2°C) during exothermic steps (e.g., cyclization) to avoid decomposition .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Apply hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to model exchange-correlation effects, as validated for thermochemical accuracy in similar heterocycles .
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites, aiding in predicting regioselectivity for derivatization .
  • Validate computational results against experimental UV-Vis spectra (e.g., λmax shifts in DMSO) to assess charge-transfer interactions .

Q. What strategies resolve contradictions in reported biological activity data for triazole-thiol derivatives?

Methodological Answer:

  • Conduct dose-response assays (e.g., IC₅₀ determinations) under standardized conditions (pH, solvent, cell lines) to minimize variability .
  • Perform molecular docking with rigid vs. flexible receptor models (e.g., using AutoDock Vina) to assess binding mode consistency across studies. For example, docking against lanosterol 14-α-demethylase (PDB: 3LD6) clarifies antifungal mechanisms .
  • Use meta-analysis to reconcile discrepancies in antiradical activity (e.g., DPPH assay results) by normalizing data to molar extinction coefficients .

Q. How can molecular docking guide the design of derivatives with enhanced kinase inhibition?

Methodological Answer:

  • Target selection: Prioritize kinases with conserved ATP-binding pockets (e.g., anaplastic lymphoma kinase, ALK) where the triazole-thiol scaffold can chelate Mg²⁺ ions .
  • Docking parameters:
    • Set grid box dimensions to encompass the active site (e.g., 20 ų for ALK) .
    • Include solvent-accessible surface area (SASA) corrections to account for hydrophobic interactions with the cyclohexyl group .
  • Validate predictions with MM-PBSA binding free energy calculations to rank derivative efficacy .

Q. What in silico ADME parameters should be prioritized for preclinical evaluation of this compound?

Methodological Answer:

  • Use SwissADME or ADMETlab 2.0 to predict:
    • Lipophilicity (LogP) : Optimal range 2–4 for blood-brain barrier penetration .
    • CYP450 inhibition : Screen for interactions with CYP3A4/2D6 to avoid metabolic instability .
    • Aqueous solubility : Adjust substituents (e.g., propyl vs. aryl groups) to enhance bioavailability .

Q. How do solvent polarity and proticity influence the compound’s stability during storage?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMSO) stabilize the thiol tautomer via hydrogen bonding, as shown by FTIR shifts in ν(S-H) from 2550 cm⁻¹ to 2600 cm⁻¹ .
  • Avoid protic solvents (e.g., ethanol), which accelerate oxidation to disulfides. Confirm stability via HPLC-UV monitoring over 30 days at 4°C .

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